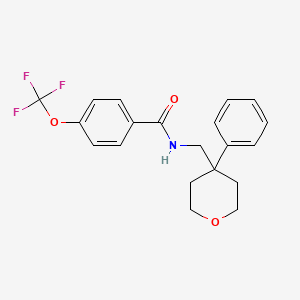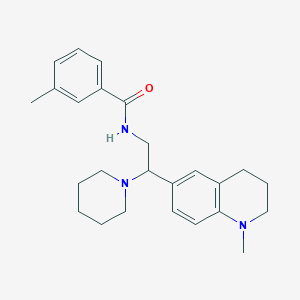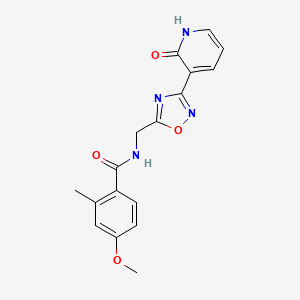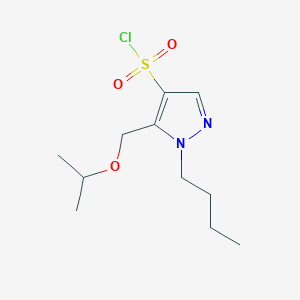
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is commonly found in various pharmaceuticals due to its bioactivity. The compound also contains a tetrahydropyran ring, a common motif in many natural products, and a trifluoromethoxy group, which is often used in drug design to improve metabolic stability and enhance lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring, the introduction of the phenyl group, and the attachment of the benzamide and trifluoromethoxy groups. Without specific literature or patents, it’s challenging to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydropyran ring and phenyl group contribute to the compound’s three-dimensionality, potentially leading to stereoisomerism .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo hydrolysis under acidic or basic conditions. The tetrahydropyran ring could be involved in reactions like ring-opening. The trifluoromethoxy group is generally stable but could potentially undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and trifluoromethoxy groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound and its derivatives are often synthesized for their unique chemical properties. For example, practical synthesis methods for benzamide-based compounds, including variations similar to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide, have been developed to improve efficiency and yield for pharmaceutical applications. Such methods are crucial for the production of orally active antagonists with potential therapeutic applications (Ikemoto et al., 2005).
Biological Activity
Compounds structurally related to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide have been explored for their biological activities, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For instance, celecoxib derivatives have been studied for their comprehensive biological activities, indicating the versatility of benzamide compounds in drug discovery and development (Ş. Küçükgüzel et al., 2013).
Antiviral and Antimicrobial Applications
Specific benzamide derivatives have shown remarkable activity against various viral strains, including influenza A virus subtype H5N1, highlighting the potential of such compounds in treating viral infections. The ability of these compounds to inhibit viral replication demonstrates their importance in the development of new antiviral drugs (Hebishy et al., 2020).
Material Science
In material science, benzamide-based compounds have been used in the synthesis of well-defined polymers and copolymers with low polydispersity. This application is crucial for creating materials with specific characteristics, such as thermal stability and solubility, which are essential for various industrial and technological applications (Yokozawa et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c21-20(22,23)27-17-8-6-15(7-9-17)18(25)24-14-19(10-12-26-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSOASDLGCHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)
![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)


![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)
